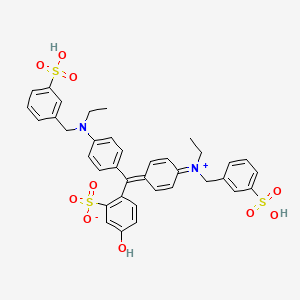

紫草苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Griffonin is a bioactive compound extracted from the seeds of Griffonia simplicifolia, a tropical plant native to West Africa. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, antimicrobial, and antiproliferative activities .

科学研究应用

格里芬宁具有广泛的科学研究应用:

化学: 它被用作合成各种有机化合物的先驱。

生物学: 格里芬宁表现出显著的抗氧化特性,使其在与氧化应激和细胞损伤相关的研究中非常有用.

作用机制

格里芬宁的作用机制涉及其与各种分子靶点和途径的相互作用。 它通过清除自由基和增强内源性抗氧化酶的活性来发挥其抗氧化作用 . 抗增殖活性是通过诱导癌细胞凋亡和细胞周期阻滞介导的 . 此外,格里芬宁的抗菌作用涉及破坏病原体细胞膜的完整性 .

生化分析

Cellular Effects

Lithospermoside has been found to exhibit strong hypoglycemic activity in diabetic mice . This suggests that Lithospermoside may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .

Molecular Mechanism

Its hypoglycemic activity suggests that it may interact with biomolecules involved in glucose regulation, potentially through enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, specifically diabetic mice, Lithospermoside has shown strong hypoglycemic activity at doses of 10 and 20 mg/kg body weight

准备方法

化学反应分析

格里芬宁经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,格里芬宁的氧化可以导致醌的形成,而还原可以生成醇 .

相似化合物的比较

格里芬宁可以与黄酮类化合物和生物碱等其他生物活性化合物进行比较。 与主要以其抗氧化特性而闻名的黄酮类化合物不同,格里芬宁还表现出显著的抗增殖和抗菌活性 . 类似的化合物包括:

槲皮素: 一种具有强抗氧化特性的黄酮类化合物。

小檗碱: 一种以其抗菌和抗癌活性而闻名的生物碱。

姜黄素: 一种具有抗氧化、抗炎和抗癌特性的多酚。

属性

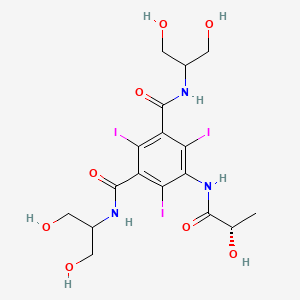

CAS 编号 |

63492-69-3 |

|---|---|

分子式 |

C14H19NO8 |

分子量 |

329.30 g/mol |

IUPAC 名称 |

(2E)-2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |

InChI |

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3+ |

InChI 键 |

WIIDBJNWXCWLKF-ZZXKWVIFSA-N |

手性 SMILES |

C1=C/C(=C\C#N)/C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |

SMILES |

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |

规范 SMILES |

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Griffonin; Lithospermoside; Griffonia simplicifolia extracts; NSC 290807; NSC-290807; NSC290807; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lithospermoside and where is it found?

A1: Lithospermoside is a naturally occurring noncyanogenic cyanoglucoside. It has been isolated from various plant species, including Semiaquilegia adoxoides [, , , ], Bauhinia holophylla [, ], Coldenia procumbens [, ], Thalictrum rugosum [], Ochna schweinfurthiana [, ], Campylospermum elongatum [], Cercis chinensis [], Sarcandra glabra [], Thalictrum orientale [], and Lophira alata [].

Q2: What is the molecular formula and weight of Lithospermoside?

A2: The molecular formula of Lithospermoside is C14H17NO7 and its molecular weight is 311.29 g/mol.

Q3: Has the total synthesis of Lithospermoside been achieved?

A3: Yes, the total synthesis of (−)-Lithospermoside has been achieved starting from optically pure oxatrinorbornenone. The synthesis involves several steps, with glycosidation being a key step sensitive to steric hindrance. [, , ]

Q4: What are the reported pharmacological activities of Lithospermoside?

A4: Lithospermoside has been reported to possess various pharmacological activities, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant effects. []

Q5: What is the mechanism of action of Lithospermoside in exhibiting hypoglycemic activity?

A5: While Lithospermoside has shown hypoglycemic activity in diabetic mice [], its exact mechanism of action in lowering blood glucose levels remains unclear and requires further investigation.

Q6: What other compounds are often found alongside Lithospermoside in plants?

A6: Lithospermoside is often found alongside other compounds like flavonoids, triterpenes, and other cyanoglucosides, depending on the plant species. [, , , , , , , , , , , ]

Q7: Which analytical techniques are used to identify and characterize Lithospermoside?

A7: Lithospermoside is commonly identified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), UV spectroscopy, and infrared (IR) spectroscopy. [, , ]

Q8: Is there any information available on the stability and formulation of Lithospermoside?

A9: While some studies mention the isolation and purification of Lithospermoside [], there is limited information available regarding its stability under various conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

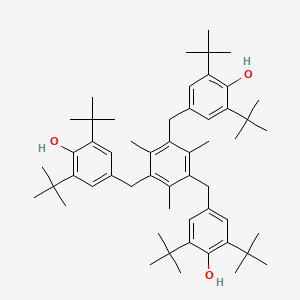

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)

![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)